(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid
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Overview
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₈BN₃O₂ and a molecular weight of 176.97 g/mol . This compound is part of the aromatic heterocycles family and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with boronic acid derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form boronic acids with different substituents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions include various boronic esters, substituted boronic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for creating materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems where it can interact with enzymes and other proteins, potentially inhibiting their activity . The compound’s boronic acid group is the primary site of interaction, allowing it to target specific molecular pathways .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison: Compared to these similar compounds, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is unique due to its triazole ring structure. This structure imparts distinct electronic properties and reactivity, making it more versatile in certain chemical reactions and applications .
Properties
Molecular Formula |
C7H8BN3O2 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(3-methylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4,12-13H,1H3 |
InChI Key |
HOACZEXGGFAODP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=NN2C)(O)O |
Origin of Product |
United States |
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